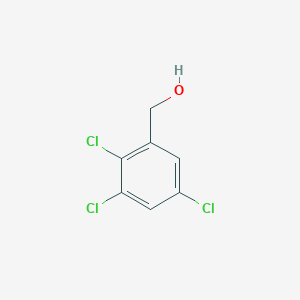

2-(3,5-Dichlorophenoxy)acetic acid

Vue d'ensemble

Description

2-(3,5-Dichlorophenoxy)acetic acid (2,3,5-T), also known as dichlorophenoxyacetic acid, is a synthetic organic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid and has a wide range of uses due to its unique properties. 2,3,5-T is a chlorinated phenoxyacetic acid, and is commonly used as a herbicide, insecticide, and fungicide. It is also used as a precursor for the synthesis of other compounds, such as 2,4-D and 2,4,5-T.

Applications De Recherche Scientifique

Conformational Studies

Research has explored the conformational properties of phenoxyacetic acid derivatives, including 2-(3,5-dichlorophenoxy)acetic acid. These studies involve the preparation of molecular co-crystals containing this compound, examined through single-crystal X-ray diffraction techniques. The focus is on understanding the conformations in comparison to their free acid structures (Lynch et al., 2003).

Crystal Structures and Hydrogen Bonding

Investigations into the crystal structures and hydrogen bonding patterns of (3,5-dichlorophenoxy)acetic acid have been conducted. These studies provide insights into the cation-anion conformations and modes of interaction within these structures (Smith & Lynch, 2015).

Pesticide Sensitive Membrane Electrode Development

Studies on 2,4,5-trichlorophenoxy acetic acid, closely related to this compound, have led to the development of pesticide-sensitive membrane electrodes. These are used for detecting such compounds in various environments, providing essential tools for monitoring and managing the use of these chemicals (Khan & Akhtar, 2011).

Herbicide Formulation Research

Research into different formulations of herbicides, including those similar to this compound, has been conducted. This includes examining the efficacy, surfactant properties, and compatibility with fertilizers of various herbicide formulations (Volgas, Mack, & Roberts, 2005).

Copper Complexes with Auxin Herbicides

Studies on copper complexes with auxin herbicides, including this compound, have been explored. This research involves understanding the structure and bioactivity of these complexes, which is crucial for enhancing the efficiency and minimizing environmental impacts of these herbicides (Psomas et al., 1998).

Certified Reference Material Development

The development of certified reference materials for 2,4-dichlorophenoxy acetic acid, closely related to this compound, is crucial for accurate pesticide residue detection methods and calibration (Yin, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-(3,5-Dichlorophenoxy)acetic acid, also known as 2,4-D, is a selective, systemic herbicide used for the control of broad-leaved weeds . It primarily targets broadleaf weeds, causing uncontrolled growth while leaving most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Mode of Action

2,4-D acts by disrupting transport systems and interfering with nucleic acid metabolism . It is absorbed through foliage and readily translocated via symplasm (including phloem) to growing points where it accumulates . It is known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .

Biochemical Pathways

The catabolic pathways of 2,4-D in certain bacteria such as Alcaligenes sp. and Achromobacter sp. have been studied . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The 2,4-D degradation by fungi, especially regarding the ability of white-rot basidiomycetes as an agent for its bioconversion, has also been considered .

Pharmacokinetics

2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . The release rates of 2,4-D were found to be in line with the selectivity sequence of HTlcs for the anions and controlled by non-Fickian diffusion .

Result of Action

The molecular and cellular effects of 2,4-D’s action result in the death of the target weeds. It causes uncontrolled growth in the target weeds, leading to their eventual death . It is also known to have negative effects on reproduction and development and is considered to be a neurotoxin and an irritant .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of 2,4-D. Volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .

Analyse Biochimique

Biochemical Properties

2-(3,5-Dichlorophenoxy)acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as an auxin, influencing cell elongation, division, and differentiation. The compound interacts with auxin-binding proteins and receptors, such as TIR1/AFB family receptors, which are part of the SCF (SKP1-CUL1-F-box protein) complex. This interaction leads to the ubiquitination and degradation of AUX/IAA repressor proteins, thereby activating auxin-responsive genes .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it promotes cell elongation by loosening the cell wall through the activation of proton pumps and the acidification of the cell wall. This compound also influences cell division and differentiation by modulating the expression of genes involved in these processes. Additionally, this compound impacts cell signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, and alters gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to auxin receptors, such as TIR1/AFB, which are part of the SCF complex. This binding facilitates the ubiquitination and subsequent degradation of AUX/IAA repressor proteins. The degradation of these repressors releases ARF (auxin response factor) transcription factors, which then activate the transcription of auxin-responsive genes. This process leads to various physiological responses, including cell elongation, division, and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and heat. In in vitro studies, the effects of this compound on cellular function can be observed within hours of application, with long-term effects including changes in gene expression and cellular metabolism. In in vivo studies, the compound’s effects on plant growth and development can be observed over several days to weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. In rats, chronic exposure to high doses of this compound has been associated with hepatic, renal, and pancreatic damage. These effects are dose-dependent, with higher doses leading to more severe damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by environmental microorganisms through the α-ketoglutarate or dehalogenase pathways. These pathways involve the breakdown of the compound into less toxic metabolites, which can then be further degraded or utilized as a carbon source. The metabolic activity of this compound can influence metabolic flux and metabolite levels in the environment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In plants, the compound is transported through the apoplast and xylem, where it can travel short distances before being taken up by cells. The uptake of this compound is facilitated by influx carriers, which concentrate the compound in the cytoplasm. This transport mechanism ensures the efficient distribution of the compound within the plant .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with auxin receptors and other biomolecules. The localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell. This localization is essential for the compound’s role in regulating various cellular processes .

Propriétés

IUPAC Name |

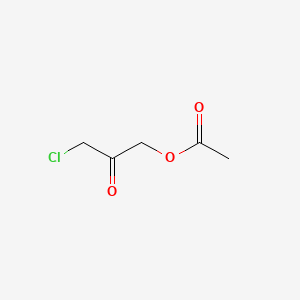

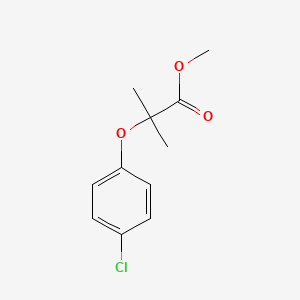

2-(3,5-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWGIMHMQOCPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207399 | |

| Record name | (3,5-Dichlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

587-64-4 | |

| Record name | Acetic acid, (3,5-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 587-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,5-Dichlorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)